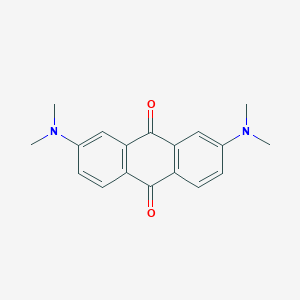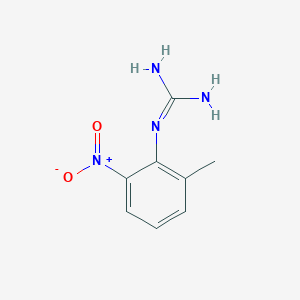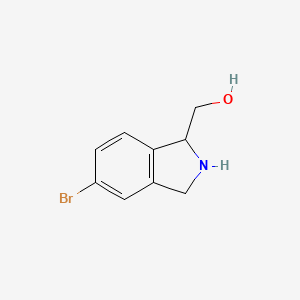![molecular formula C17H16N2O3S B15334405 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thieno[3,2-b]pyran core, which is a fused bicyclic system, and is substituted with an aminophenyl group and a morpholino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a thiophene derivative under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl halide.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the thieno[3,2-b]pyran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The aminophenyl and morpholino groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Spiropyrans: Compounds with a similar bicyclic structure but different functional groups.
Indole Derivatives: Compounds with a similar aromatic system and biological activity.
Pyran Derivatives: Compounds with a similar oxygen-containing ring system.
Uniqueness
3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one is unique due to its specific combination of functional groups and the thieno[3,2-b]pyran core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
3-(3-aminophenyl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one |
InChI |
InChI=1S/C17H16N2O3S/c18-12-3-1-2-11(8-12)13-10-23-17-14(20)9-15(22-16(13)17)19-4-6-21-7-5-19/h1-3,8-10H,4-7,18H2 |
InChI 键 |
JMTOJRFMAPIYKE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC(=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


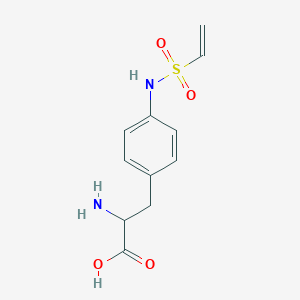
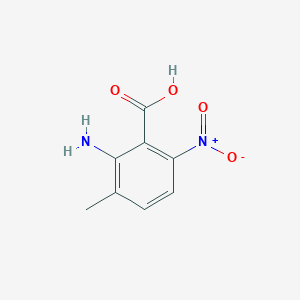
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
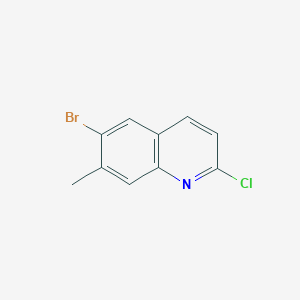
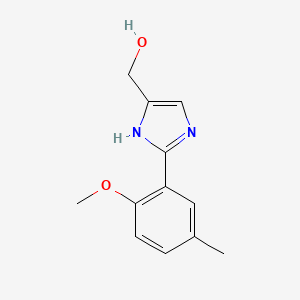
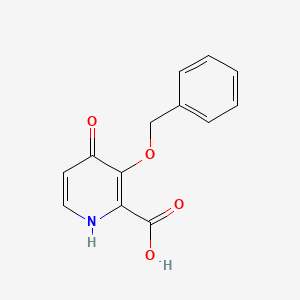
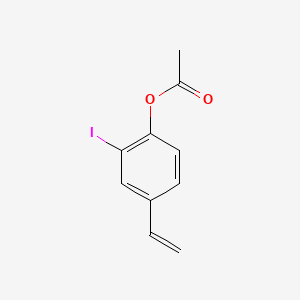
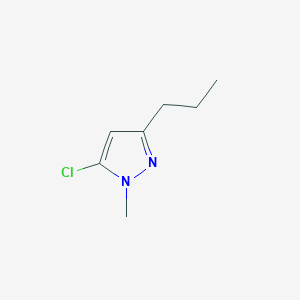
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)


